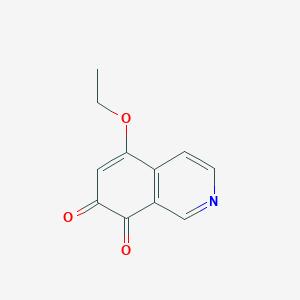
5-Ethoxyisoquinoline-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxyisoquinoline-7,8-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as 5-EIQD and has a molecular formula of C11H9NO3. 5-EIQD is a derivative of isoquinoline and is a yellow crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 5-EIQD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-EIQD has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 5-EIQD has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-EIQD in lab experiments is that it is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, one limitation of using 5-EIQD is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 5-EIQD. One area of interest is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of 5-EIQD and to determine its efficacy as a cancer treatment. In addition, studies are needed to investigate the potential use of 5-EIQD in other areas of research, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-EIQD involves the reaction of ethyl 3-oxo-3-phenylpropanoate with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to yield 5-EIQD. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
5-EIQD has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-EIQD has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
138223-22-0 |
|---|---|
Nom du produit |
5-Ethoxyisoquinoline-7,8-dione |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
5-ethoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-2-15-10-5-9(13)11(14)8-6-12-4-3-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
OLFMIYKIUFUDCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
SMILES canonique |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Synonymes |
7,8-Isoquinolinedione,5-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



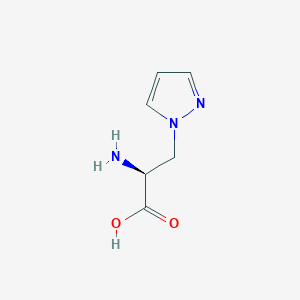
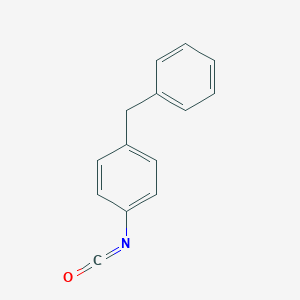
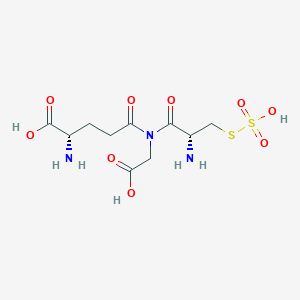
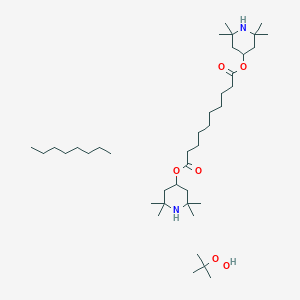
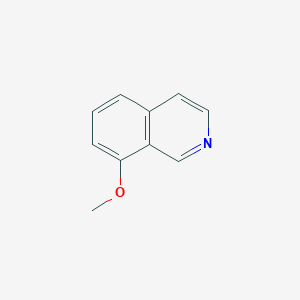
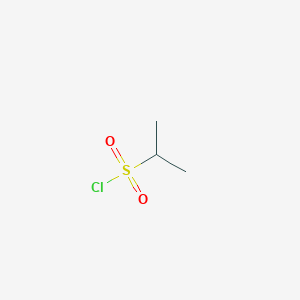

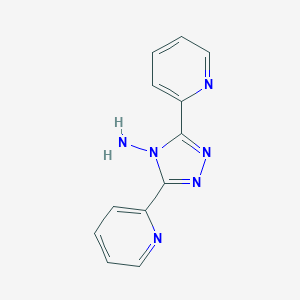
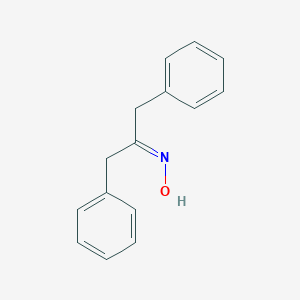
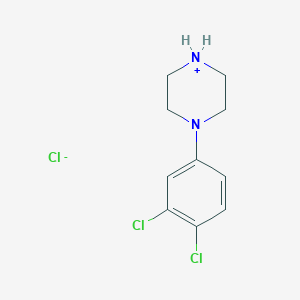
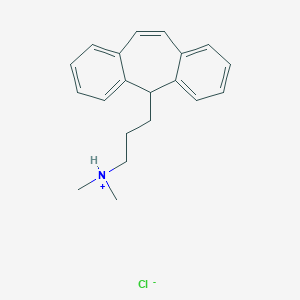
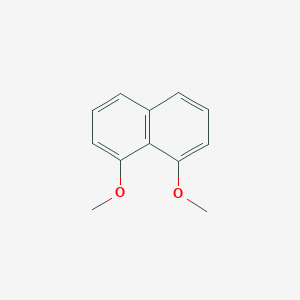
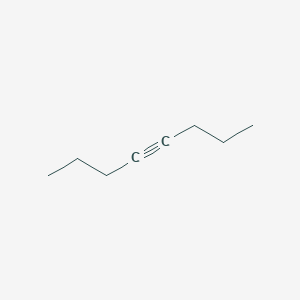
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)